molecular formula C19H22ClNOS B5134910 4-tert-butyl-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide CAS No. 6453-77-6

4-tert-butyl-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide

Cat. No.: B5134910
CAS No.: 6453-77-6
M. Wt: 347.9 g/mol
InChI Key: XJLNHYKMFCWZII-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide is a chemical compound with the molecular formula C17H18ClNO It is known for its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a sulfanylethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide typically involves multiple steps. One common route starts with the preparation of 4-tert-butylbenzoyl chloride, which is then reacted with 2-(4-chlorophenyl)ethanethiol in the presence of a base to form the intermediate this compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-tert-butyl-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-chlorophenyl)benzamide
  • 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide
  • 4-tert-butyl-4-chlorobutyrophenone

Uniqueness

4-tert-butyl-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-tert-butyl-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNOS/c1-19(2,3)15-6-4-14(5-7-15)18(22)21-12-13-23-17-10-8-16(20)9-11-17/h4-11H,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLNHYKMFCWZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367750
Record name 4-tert-butyl-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6453-77-6
Record name 4-tert-butyl-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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